4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate
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Description
4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate is a useful research compound. Its molecular formula is C17H18Cl2O4S and its molecular weight is 389.29. The purity is usually 95%.
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Scientific Research Applications
Sulfonation and Reactivity Studies
Research indicates that chlorophenols, including derivatives similar to 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate, undergo sulfonation reactions with sulfuric acid and sulfur trioxide in aprotic solvents. The distribution of sulfonic acid isomers from these reactions is influenced by the directing and activating effects of hydroxy substituents, showing the compound's reactivity in sulfonation processes and potential utility in synthesizing sulfonated compounds (Wit & Cerfontain, 2010).
Enhanced Reactivity in Unconventional Media
The compound has shown enhanced reactivity in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, a non-traditional reaction medium. This enhanced reactivity, providing almost quantitative yields of diaryl sulfones, highlights its potential in optimizing sulfonylation reactions and could be pivotal in the development of new synthetic pathways for sulfone-based molecules (Nara, Harjani, & Salunkhe, 2001).
Applications in Catalysis and Coordination Chemistry
The compound, due to its structural characteristics, is likely to be useful in catalytic processes and coordination chemistry. Research on similar sulfonated compounds has demonstrated their efficacy in the synthesis of complex molecules, offering pathways for the creation of advanced materials and catalysts (Sousa et al., 2001).
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 3-butoxy-4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4S/c1-3-4-9-22-17-11-14(6-8-16(17)19)24(20,21)23-13-5-7-15(18)12(2)10-13/h5-8,10-11H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEOXLFKNALNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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